ROR-C receptor
Description
Retinoic Acid Receptor-Related Orphan Receptor C Gene Locus and Alternative Promoter Usage
The retinoic acid receptor-related orphan receptor C gene demonstrates remarkable complexity in its genomic organization, spanning approximately 25.8 kilobases on the reverse strand of human chromosome 1, specifically located at coordinates 151,806,071-151,831,845. The gene contains 11 distinct exons that undergo sophisticated alternative splicing to generate multiple transcript variants, reflecting the evolutionary adaptation to produce functionally diverse protein isoforms from a single genetic locus. This genomic architecture enables the receptor to fulfill distinct biological roles across different cellular contexts through precise transcriptional control mechanisms.
Alternative promoter usage represents a fundamental mechanism driving isoform diversity within the retinoic acid receptor-related orphan receptor C gene. The locus contains two primary promoter regions that govern the expression of distinct isoforms: the upstream promoter regulating the full-length receptor and the downstream promoter controlling the truncated thymic isoform. These promoters exhibit differential responsiveness to transcriptional signals, with the downstream promoter showing particular sensitivity to T-cell receptor stimulation and calcium-dependent signaling pathways. The promoter regions contain conserved non-coding sequences that serve as regulatory elements, including conserved non-coding sequence 1 located proximal to the alternative promoter region.
Epigenetic modifications play crucial roles in establishing permissive chromatin conformations at the retinoic acid receptor-related orphan receptor C locus. Histone 3 lysine 4 trimethylation marks actively transcribed promoters, with enrichment patterns closely reflecting transcript expression levels across different developmental stages. The distribution of this modification demonstrates promoter-specific regulation, with selective enrichment at the downstream promoter during T-cell activation while remaining absent at the upstream promoter during thymocyte development. Additionally, histone 3 lysine 4 monomethylation and histone 3 lysine 27 acetylation mark enhancer regions distributed throughout the gene locus, creating a complex regulatory landscape that responds to cellular activation signals.
The transcriptional machinery governing alternative promoter usage involves the coordinate action of multiple transcription factors and chromatin remodeling complexes. Nuclear factor of activated T-cells proteins bind to regulatory elements within the locus and promote permissive chromatin conformations through recruitment of p300/CBP acetyltransferases. This process occurs in a cyclosporine A-sensitive manner, indicating dependence on calcium-calcineurin signaling pathways. The cooperative interaction between nuclear factor of activated T-cells and nuclear factor kappa B proteins provides the transcriptional drive necessary for efficient promoter activation during T-cell differentiation.
Retinoic Acid Receptor-Related Orphan Receptor Gamma versus Retinoic Acid Receptor-Related Orphan Receptor Gamma Thymic: Splice Variants and N-Terminal Domain Differences
The retinoic acid receptor-related orphan receptor C gene produces two major protein isoforms that differ significantly in their N-terminal regions and tissue-specific expression patterns. The full-length retinoic acid receptor-related orphan receptor gamma isoform, also designated as isoform 1, contains the complete N-terminal domain encoded by exons 1 through 11 of the gene. In contrast, the thymic-specific isoform, known as retinoic acid receptor-related orphan receptor gamma thymic or isoform 2, results from alternative splicing where the two 5'-most exons are replaced by a distinct downstream exon, creating a truncated N-terminal region that differs by 21 amino acid residues.
The structural consequences of this N-terminal truncation in the thymic isoform extend beyond simple amino acid deletion to fundamental alterations in protein domain organization. The full-length isoform retains a complete N-terminal domain spanning residues 1-30, while the thymic variant begins at residue 22, effectively removing the initial activation function domain. This truncation eliminates potential regulatory elements that may contribute to tissue-specific transcriptional activities, as the N-terminal domain in nuclear receptors often contains ligand-independent activation functions. The remaining protein architecture in both isoforms includes identical DNA-binding domains, hinge regions, ligand-binding domains, and C-terminal domains, ensuring conservation of core transcriptional and ligand recognition capabilities.
Expression analysis reveals striking tissue-specific patterns that correlate with the structural differences between these isoforms. The full-length retinoic acid receptor-related orphan receptor gamma demonstrates broad tissue distribution with messenger RNA detected in thymus, lung, liver, kidney, muscle, and brown adipose tissue, often following circadian expression patterns. However, despite abundant messenger RNA expression, attempts to detect the corresponding protein have proven unsuccessful, raising questions about translational control or protein stability. Conversely, the thymic isoform shows restricted expression primarily in immune cells, with particularly high levels in T-helper 17 cells and developing thymocytes.
Functional studies using RNA sequencing analysis of human T-cell samples demonstrate that only transcripts encoding the thymic isoform are detectable in activated CD4+ T cells under T-helper 17 polarizing conditions. This selective expression occurs following T-cell receptor stimulation, with strong induction observed at 24 and 48 hours post-activation. The exclusive detection of thymic isoform transcripts in these functionally critical immune cells supports the concept that this variant serves as the primary functional form in adaptive immune responses, while the full-length isoform may fulfill distinct roles in metabolic tissues or circadian regulation that remain to be fully characterized.
| Isoform | N-Terminal Length | Exon Composition | Primary Expression | Protein Detection |
|---|---|---|---|---|
| Full-length | 518 amino acids | Exons 1-11 | Multiple tissues | Not confirmed |
| Thymic | 497 amino acids | Alternative exon + 3-11 | Immune cells | Confirmed |
Three-Dimensional Architecture of the Ligand-Binding Domain
Helix 12 Conformational Dynamics in Agonist/Inverse Agonist Binding
The ligand-binding domain of the retinoic acid receptor-related orphan receptor gamma exhibits sophisticated conformational plasticity centered around helix 12, which serves as the primary molecular switch governing transcriptional activation or repression. Helix 12 represents the most dynamic structural element within the receptor, capable of adopting multiple conformational states that directly correlate with functional outcomes. In the agonist-bound configuration, helix 12 assumes a canonical position perpendicular to helix 3, creating a stable coactivator binding surface through formation of the so-called "agonist lock" involving critical interactions between histidine 479 and tyrosine 502. This conformational state facilitates recruitment of transcriptional coactivators and promotes target gene expression.
Inverse agonist binding induces fundamentally different helix 12 dynamics that destabilize the coactivator binding interface and promote corepressor recruitment. Crystal structure analysis reveals that novel inverse agonists can induce approximately 2 angstrom shifts in the helix 5 backbone, accompanied by significant side-chain conformational changes in methionine 365. These structural perturbations propagate through the ligand-binding domain architecture, ultimately affecting helix 12 positioning and reducing corepressor peptide binding affinity. The conformational changes represent a distinct inhibitory mechanism compared to traditional inverse agonists, highlighting the structural diversity possible within this receptor family.
Molecular dynamics simulations provide detailed insights into the conformational equilibrium governing helix 12 dynamics across different ligand-binding states. In the absence of ligands, helix 12 exhibits substantially increased flexibility with access to multiple conformational states separated by relatively low free energy barriers. The apo form displays a broader free energy landscape compared to ligand-bound states, confirming experimental observations of enhanced conformational variability. Importantly, the simulations reveal that the most populated conformations in both ligand-free and agonist-bound states remain close to the crystallographically observed agonist configuration, suggesting that the receptor maintains inherent bias toward the active state even without ligand binding.
The water trapping mechanism represents a unique structural feature observed with certain atypical inverse agonists that crystallize in agonist-like conformations despite exhibiting inverse agonist activity in functional assays. This phenomenon occurs when water molecules become trapped within the ligand-binding pocket, creating a hydrophobic mismatch that destabilizes the agonist conformation despite apparent structural similarity to agonist-bound complexes. Molecular dynamics simulations reveal differential behavior of these compounds depending on the presence or absence of coactivator proteins, potentially explaining the apparent disconnection between structural and functional data. The discovery of this mechanism has important implications for structure-based drug design efforts targeting this receptor.
| Conformational State | Helix 12 Position | Key Interactions | Functional Outcome |
|---|---|---|---|
| Agonist-bound | Perpendicular to H3 | H479-Y502 lock | Coactivator recruitment |
| Inverse agonist | Displaced toward H4 | Disrupted H479-Y502 | Corepressor recruitment |
| Apo | Multiple states | Variable | Context-dependent |
Orthosteric versus Allosteric Binding Pockets
The ligand-binding domain architecture encompasses two distinct small molecule binding sites that exhibit cooperative interactions and provide opportunities for sophisticated pharmacological modulation. The orthosteric binding pocket represents the canonical ligand-binding site conserved across nuclear receptor family members, located within the core of the ligand-binding domain and accessible through the traditional entry channel between helices 3, 4, and 12. This pocket demonstrates broad ligand recognition capabilities, accommodating both endogenous ligands such as cholesterol biosynthesis intermediates and synthetic modulators with diverse chemical scaffolds. The orthosteric site exhibits the typical nuclear receptor binding pocket characteristics, including a predominantly hydrophobic interior with specific polar interaction points that govern ligand selectivity and binding affinity.
The allosteric binding pocket represents a more recently discovered second binding site formed by helices 3, 4, and 11, along with the repositioned helix 12. This pocket exhibits unique structural characteristics that distinguish it from orthosteric sites found in other nuclear receptors, resulting in enhanced binding selectivity for allosteric modulators. The allosteric site provides advantages for drug development because it avoids direct competition with endogenous ligands and potentially enables lower therapeutic doses with reduced side effects. Crystallographic studies have identified multiple allosteric inverse agonists that bind specifically to this pocket while maintaining selectivity over related nuclear receptors.
Cooperative dual ligand binding represents a remarkable feature of the retinoic acid receptor-related orphan receptor gamma ligand-binding domain, where simultaneous occupancy of both orthosteric and allosteric sites results in enhanced binding affinity for both ligands. Time-resolved fluorescence resonance energy transfer studies demonstrate that orthosteric ligand binding increases the affinity of allosteric ligands through conformational coupling between the two binding sites. This phenomenon occurs through a clamping motion involving helices 4 and 5, where orthosteric ligand binding restricts the conformational flexibility of methionine 365, subsequently stabilizing the allosteric binding pocket configuration. The cooperative effect varies among different orthosteric ligands, with compounds like 25-hydroxycholesterol and synthetic modulators showing differential abilities to enhance allosteric ligand binding.
Structural mechanism underlying cooperative binding involves the unique conformational behavior of alanine 355, which can transition between positions at the end of helix 4 and the beginning of helix 5. Molecular dynamics simulations reveal that orthosteric ligand binding promotes the helix 5 conformation of alanine 355, resulting in conformational changes that clamp the allosteric pocket and enhance inverse agonist binding. This mechanism provides a molecular explanation for the observed cooperative effects and highlights the sophisticated allosteric networks present within nuclear receptor ligand-binding domains. The discovery of this cooperative binding mechanism has significant implications for combination therapeutic strategies targeting both binding sites simultaneously.
The non-overlapping locations of orthosteric and allosteric binding sites enable the development of combination therapies that target both pockets without direct competitive interference. Crystal structure determination of twelve different ternary complexes containing various orthosteric and allosteric ligand combinations provides unprecedented structural insight into the molecular basis of cooperative binding. These structures reveal subtle but critical conformational changes that occur upon dual ligand binding, including modest repositioning of the allosteric ligand and stabilization of helix conformations that enhance overall binding affinity. The comprehensive structural characterization supports the development of novel therapeutic strategies leveraging cooperative dual ligand binding for enhanced efficacy in treating autoimmune diseases.
DNA Recognition Mechanisms
Retinoic Acid Receptor-Related Orphan Receptor Response Element Specificity
The retinoic acid receptor-related orphan receptor gamma recognizes specific DNA sequences through sophisticated protein-DNA interactions that enable precise transcriptional control of target genes. The receptor binds to retinoic acid receptor-related orphan receptor response elements characterized by two distinct consensus sequences that reflect the evolutionary adaptation to recognize diverse regulatory targets. The classic response element motif follows the consensus sequence 5'-A(A/T)NTAGGTCA-3', featuring an adenine-rich 5' flanking region preceding the core recognition sequence. In contrast, the variant response element utilizes the consensus 5'-C(T/A)(G/A)GGNCA-3', which lacks the adenine-rich flanking region but retains the essential core binding determinants.
The dual recognition capability of the retinoic acid receptor-related orphan receptor gamma enables regulation of functionally distinct gene programs through sequence-specific DNA binding. Classic response elements drive expression of lineage-defining cytokines such as interleukin-17 in T-helper 17 cells, representing critical immune regulatory functions. Variant response elements control expression of genes like the androgen receptor in prostate cancer cells, demonstrating the receptor's role in diverse pathological processes. This bifunctional DNA recognition capability reflects the receptor's evolution to serve as a master regulator across multiple biological systems while maintaining exquisite specificity for individual target genes.
Structural analysis using hydrogen-deuterium exchange mass spectrometry reveals that the DNA-binding domain adopts sequence-specific conformations depending on the type of response element recognized. Differential analysis comparing binding to classic versus variant response elements demonstrates significant conformational differences within the C-terminal extension of the DNA-binding domain, while the core DNA-binding region remains structurally conserved. These findings indicate that response element sequence directly influences DNA-binding domain conformation, providing a structural mechanism for sequence-specific recognition that extends beyond simple base-specific contacts in the major groove.
The molecular basis of sequence discrimination involves both direct protein-DNA contacts and indirect effects mediated by DNA conformational changes. The receptor utilizes major groove recognition through the DNA-binding domain core, while the C-terminal extension provides additional sequence-specific contacts that distinguish between response element types. Switch oligonucleotide experiments, where response element sequences are exchanged between classic and variant contexts, confirm that the 12 base pair response element segment alone is sufficient to direct sequence-specific conformational changes in the DNA-binding domain. This demonstrates that flanking sequences do not contribute significantly to the discrimination mechanism, focusing the specificity determinants within the core response element sequence.
| Response Element Type | Consensus Sequence | 5' Flanking Region | Representative Target Gene |
|---|---|---|---|
| Classic | A(A/T)NTAGGTCA | Adenine-rich | Interleukin-17 |
| Variant | C(T/A)(G/A)GGNCA | Variable | Androgen receptor |
Monomeric versus Dimeric DNA Binding Modes
The retinoic acid receptor-related orphan receptor gamma functions primarily as a monomeric transcription factor, distinguishing it from many nuclear receptors that require heterodimerization for efficient DNA binding and transcriptional activation. Monomeric binding represents the predominant functional mode for this receptor, enabled by specialized structural features within the DNA-binding domain that facilitate stable interactions with DNA without requiring protein-protein interactions. The C-terminal extension of the DNA-binding domain plays a crucial role in monomeric recognition by providing additional DNA contacts that compensate for the absence of cooperative binding effects observed in dimeric nuclear receptor complexes.
Structural proteomics analysis using small angle X-ray scattering reveals that the full-length receptor adopts an elongated conformation when bound to DNA, effectively preventing long-range interdomain communication between the DNA-binding and ligand-binding domains. This structural arrangement contrasts with other monomeric nuclear receptors such as liver receptor homolog-1, which adopts a more globular DNA-bound complex that enables interdomain crosstalk. The elongated configuration of the retinoic acid receptor-related orphan receptor gamma suggests that DNA binding and ligand binding represent independent regulatory mechanisms that do not directly influence each other through conformational coupling.
The lack of allosteric communication between DNA-binding and ligand-binding domains has important functional implications for transcriptional regulation mechanisms. Hydrogen-deuterium exchange mass spectrometry analysis demonstrates that ligand binding does not alter exchange kinetics outside the ligand-binding domain, confirming the absence of long-range conformational changes. This structural independence suggests that DNA sequence recognition and ligand-dependent coactivator recruitment represent separate regulatory inputs that combine additively rather than cooperatively to control transcriptional output. The modular nature of regulation provides flexibility for responding to multiple environmental signals without complex interdomain allosteric mechanisms.
Comparison with dimeric nuclear receptor systems highlights the unique advantages and constraints of monomeric DNA binding. Unlike heterodimeric complexes such as retinoic X receptor-retinoic acid receptor that require precise spatial arrangements and cooperative protein-protein interactions for stable DNA binding, monomeric receptors achieve stability through extensive protein-DNA contacts mediated by single polypeptide chains. The absence of dimerization requirements enables monomeric receptors to bind to isolated response elements without constraints imposed by half-site spacing or orientation. However, monomeric binding may sacrifice some of the cooperative enhancement effects that strengthen dimeric receptor-DNA complexes through protein-protein interactions.
Properties
CAS No. |
156654-48-7 |
|---|---|
Molecular Formula |
C10H5NO |
Synonyms |
ROR-C receptor |
Origin of Product |
United States |
Scientific Research Applications
Role in Cancer Immunotherapy
Recent studies have highlighted the potential of RORC as a target for cancer immunotherapy. A comprehensive pancancer analysis demonstrated that RORC expression is differentially regulated across various tumor types. It was found that RORC expression correlates with immune cell infiltration and the presence of immunomodulators, suggesting its involvement in shaping the tumor immune microenvironment.
Key Findings:
- Differential Expression: RORC was identified as differentially expressed in 20 out of 33 cancer types, with significant variations observed in kidney renal clear cell carcinoma, brain lower grade glioma, and mesothelioma .
- Prognostic Value: The expression levels of RORC were associated with clinical outcomes, indicating its potential as a prognostic biomarker in cancers such as kidney renal clear cell carcinoma .
- Immune Correlations: RORC expression showed strong correlations with various immune cell types, including Tregs and mast cells, which are crucial for understanding its role in tumor immunity .
Autoimmune Diseases
RORC has been implicated in the pathogenesis of autoimmune diseases through its regulation of Th17 cells, which are known to drive inflammatory responses. Inhibition of RORC has emerged as a therapeutic strategy for conditions like psoriasis and multiple sclerosis.
Clinical Applications:
- RORC Inhibitors: Clinical trials involving RORC inhibitors such as VTP-43742 and GSK2981278 are currently underway to assess their efficacy in treating autoimmune conditions like psoriasis .
- Mechanistic Insights: Research indicates that targeting RORC can effectively suppress Th17 differentiation and the associated inflammatory pathways, providing a potential avenue for therapeutic intervention .
Metabolic Disorders
Beyond its roles in immunity and cancer, RORC is also linked to metabolic regulation. Studies suggest that RORC may influence lipid metabolism and glucose homeostasis.
Potential Therapeutic Implications:
- Metabolic Syndrome: The development of inverse agonists targeting RORC may offer new treatments for metabolic syndrome by modulating lipid metabolism and glucose levels .
- Drug Development: The exploration of RORC's role in metabolic pathways could lead to novel pharmacological agents aimed at treating obesity-related disorders .
Summary Table of Applications
| Application Area | Key Findings | Current Research/Trials |
|---|---|---|
| Cancer Immunotherapy | Differential expression in multiple cancers; prognostic value | Ongoing studies on correlation with immune responses |
| Autoimmune Diseases | Regulation of Th17 cells; inhibition reduces inflammation | Trials for RORC inhibitors in psoriasis |
| Metabolic Disorders | Influence on lipid metabolism; potential treatment for metabolic syndrome | Investigating inverse agonists for metabolic regulation |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Receptors
ROR-C shares homology with other nuclear receptors and opioid receptors but exhibits distinct functional and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of ROR-C with Related Receptors
Key Observations :
- DNA Binding: Unlike RAR and RORβ, ROR-C binds DNA as a monomer, similar to RORα .
- Ligand Specificity: ROR-C’s proposed ligand (melatonin) differs from RORα’s cholesterol-derived ligands and RAR’s retinoic acid .
- Immune Function : ROR-C is unique among ROR subfamily members in its role in Th17 cell differentiation and IL-17A production .
Clinical and Prognostic Utility: Comparison with Other Biomarkers
The ROR-C score, derived from the PAM50 gene signature, is a validated prognostic tool in breast cancer. Below is a comparison with similar biomarkers:
Table 2: Prognostic Performance of ROR-C vs. Other Scores in Breast Cancer
*C-index: Concordance index (higher = better predictive accuracy).
Key Findings :
- ROR-C outperforms clinical models (e.g., tumor size alone) in stratifying patients into low, intermediate, and high-risk groups (p < 0.0001) .
- Unlike MammaPrint, ROR-C effectively identifies high-risk Luminal A tumors .
- The ROR-C score integrates molecular and clinical data, enhancing prognostic precision compared to gene-only signatures like Prosigna .
Mechanistic Comparison in Immune Regulation
ROR-C’s role in Th17 cell differentiation contrasts with other transcription factors:
Table 3: Immune-Related Transcription Factors vs. ROR-C
Preparation Methods
Synthesis of Sulfonamide-Based Inverse Agonists
Compound 39 is synthesized via a multi-step protocol starting with the alkylation of 4-(4-acetylpiperazin-1-yl)benzylamine with isobutyl bromide, followed by sulfonylation using phenylmethanesulfonyl chloride. The final product is purified via column chromatography, yielding a compound with an EC50 of 120 nM in a GAL4-DBD NR-LBD luciferase reporter assay. Similarly, Compound 40 is prepared by coupling 3,4-dimethoxyaniline with 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, achieving an IC50 of 50 nM in the same assay.
Thiazole and Indole Derivatives
JTE-151, a thiazole-derived RORγ antagonist, is synthesized through a palladium-catalyzed cross-coupling reaction between 2-bromothiazole and a substituted benzamide. This compound exhibits an EC50 <3 μM in a fluorescence polarization displacement assay, highlighting its utility in blocking ROR-C transcriptional activity.
Table 1: Key Small-Molecule ROR-C Modulators and Their Synthetic Parameters
Radiochemical Synthesis for ROR-C Ligand Imaging
Radiolabeled ROR-C ligands enable positron emission tomography (PET) imaging to study receptor distribution in vivo. The synthesis of 11C-LY2459989 , a k-opioid receptor antagonist, provides a template for ROR-C ligand radiolabeling.
Radiosynthesis Protocol
11C-LY2459989 is produced via a two-step, one-pot reaction:
Quality Control Parameters
-
Radiochemical Purity : >98% (HPLC).
-
Specific Activity : 22.6 GBq/μmol (end of synthesis).
Biological Preparation and Validation of ROR-C Inhibitors
In Vitro Reporter Assays
ROR-C transcriptional activity is assessed using GAL4-DBD NR-LBD luciferase reporter systems. Compounds 1 and 2 (GlaxoSmithKline derivatives) inhibit ROR-C-dependent transactivation with IC50 values of 22–32 nM. These assays involve co-transfecting cells with ROR-C LBD fused to GAL4-DBD and a luciferase reporter construct, followed by luminescence measurement after compound treatment.
Th17 Cell Differentiation Assays
Human naïve CD4+ T cells are polarized under Th17-skewing conditions (IL-1β, IL-6, IL-23, TGF-β) for 4 days. Compound 1 reduces IL-17A production by 90% at 10 nM, confirming ROR-C inhibition. Cell viability is monitored via ATP-based assays to exclude cytotoxicity.
Table 2: Efficacy of ROR-C Inhibitors in Cellular Assays
| Compound | Assay Type | Target | IC50/EC50 | Citation |
|---|---|---|---|---|
| 1 | GAL4 reporter | ROR-C LBD | 22 nM | |
| 1 | Th17 differentiation | IL-17A secretion | 10 nM | |
| 2 | RIP140 cofactor binding | ROR-C LBD | 0.3 nM |
Computational Approaches for ROR-C Ligand Design
Structure-Based Pharmacophore Modeling
The X-ray structure of ROR-C LBD (PDB: 6QZH) informs pharmacophore models emphasizing hydrophobic interactions and hydrogen bonds with residues Tyr377 and Arg367. Virtual screening of 1 million compounds using Schrödinger’s Glide XP identifies navarixin as a hit, which is later optimized for ROR-C affinity.
Molecular Dynamics Simulations
Simulations of ROR-C LBD bound to inverse agonists reveal conformational changes in helix 12 (H12), which displaces coactivators. Compounds stabilizing H12 in an antagonistic conformation show >10-fold selectivity over RORα and RORβ.
Genetic Modulation of ROR-C Expression
siRNA Silencing in Pancreatic β-Cells
Transfection of INS-1 (832/13) cells with RORC-targeting siRNA reduces insulin mRNA expression by 60% and secretion by 45%, implicating ROR-C in β-cell function. Silencing is achieved using Lipofectamine 3000 and validated via qPCR.
CRISPR/Cas9 Knockout Models
Rorc−/− mice exhibit thymic atrophy and impaired Th17 differentiation, confirming ROR-C’s role in immunity. Thymic stromal cells from these mice lack IL-17A production, validating genetic preparation methods.
Analytical Techniques for ROR-C Characterization
Q & A
Q. What is the ROR-C receptor, and how is it classified within the nuclear hormone receptor superfamily?
The RAR-Related Orphan Receptor C (ROR-C), encoded by the NR1F3 gene, is a nuclear orphan receptor belonging to the steroid hormone receptor superfamily. It shares structural homology with opioid receptors (μ, δ, κ) but exhibits distinct pharmacological properties, as it is not activated by classical opioid ligands like naloxone . Methodologically, its classification relies on sequence alignment, gene structure analysis, and functional assays (e.g., cAMP inhibition studies in transfected cells) . Key identifiers include molecular weight (~63 kDa) and epitope specificity (e.g., antibodies targeting the N-terminal aa1-50 region) .
Q. What experimental techniques are recommended for detecting ROR-C in cellular or tissue samples?
- Antibody-based methods : Use monoclonal antibodies (e.g., clone RORC-2942, IgG2a kappa) validated for ELISA, Western blot, or immunohistochemistry. Specificity should be confirmed via positive controls (e.g., human lymphocytes) and tissue types (e.g., liver, skeletal muscle) .
- Gene expression analysis : Quantify RORC mRNA using RNA-seq or qPCR, particularly in studies linking ROR-C to transcriptional pathways like steroid hormone signaling .
Q. How is ROR-C integrated into prognostic models for diseases like breast cancer?
ROR-C is incorporated into risk-of-recurrence (ROR) scores, such as ROR-C, which combine molecular subtypes (e.g., basal, HER2+) with clinical variables (e.g., tumor size). For example, in breast cancer, ROR-C = 0.05 * basal + 0.11 * HER2 + tumor size coefficient. Validation requires Cox proportional hazards models and survival curve analysis (Kaplan-Meier plots) with significance thresholds (e.g., p < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in ROR-C-associated survival data?
Contradictions often arise from cohort heterogeneity or statistical power limitations. For instance, a study showed ROR-C high-risk groups had reduced survival (p = 0.15), which was suggestive but not definitive . To address this:
- Increase sample size : Use power calculations to determine adequate cohort sizes .
- Multivariate adjustment : Include covariates like age, tumor grade, and treatment history in Cox models .
- Meta-analysis : Pool data from independent cohorts (e.g., van de Vijver dataset) to strengthen evidence .
Q. What are the challenges in distinguishing ROR-C’s functional roles from related receptors (e.g., ROR-γ)?
- Pharmacological specificity : ROR-C lacks affinity for opioid ligands, unlike μ/δ/κ receptors. Confirm receptor identity using competitive binding assays with selective agonists/antagonists .
- Genetic knockdown : CRISPR/Cas9 or siRNA targeting RORC vs. RORG can isolate pathway-specific effects .
- Structural studies : Compare cryo-EM structures of ROR-C and ROR-γ ligand-binding domains to identify functional divergence .
Q. How should researchers design studies to investigate ROR-C’s role in immune regulation?
- Experimental models : Use RORC knockout mice or human PBMCs to assess cytokine profiles (e.g., IL-17) .
- Cohort stratification : In clinical studies, stratify participants by ROR-C expression levels (high vs. low) and immune cell infiltration (e.g., via flow cytometry) .
- Ethical considerations : Obtain IRB approval for human tissue use, ensuring compliance with data anonymization and informed consent protocols .
Q. What methodologies are critical for validating ROR-C as a therapeutic target?
- High-throughput screening : Test small-molecule libraries for ROR-C modulators using luciferase reporter assays .
- Preclinical validation : Assess efficacy in xenograft models with ROR-C-overexpressing tumors, monitoring outcomes like metastasis-free survival .
- Biomarker integration : Pair ROR-C expression with PD-L1 status to identify patient subsets likely to respond to immunotherapy .
Methodological Considerations
- Data interpretation : Use tools like Ridge regression to handle multicollinearity in ROR-C risk models .
- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
- Resource limitations : Prioritize open-access datasets (e.g., TCGA) for hypothesis generation before primary data collection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
